molecular formula C24H24N4O3S B11602966 ethyl 4-({(1E)-1-[1-(1,3-benzothiazol-2-yl)-5-hydroxy-3-propyl-1H-pyrazol-4-yl]ethylidene}amino)benzoate

ethyl 4-({(1E)-1-[1-(1,3-benzothiazol-2-yl)-5-hydroxy-3-propyl-1H-pyrazol-4-yl]ethylidene}amino)benzoate

Katalognummer: B11602966
Molekulargewicht: 448.5 g/mol
InChI-Schlüssel: VFOXHQFFTFOJSY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ETHYL 4-[(E)-{1-[1-(1,3-BENZOTHIAZOL-2-YL)-5-HYDROXY-3-PROPYL-1H-PYRAZOL-4-YL]ETHYLIDENE}AMINO]BENZOATE is a complex organic compound featuring a benzothiazole ring, a pyrazole ring, and an ethyl benzoate moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[(E)-{1-[1-(1,3-BENZOTHIAZOL-2-YL)-5-HYDROXY-3-PROPYL-1H-PYRAZOL-4-YL]ETHYLIDENE}AMINO]BENZOATE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and pyrazole intermediates, followed by their coupling through a condensation reaction. The final step involves esterification to introduce the ethyl benzoate group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

ETHYL 4-[(E)-{1-[1-(1,3-BENZOTHIAZOL-2-YL)-5-HYDROXY-3-PROPYL-1H-PYRAZOL-4-YL]ETHYLIDENE}AMINO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for optimizing these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

ETHYL 4-[(E)-{1-[1-(1,3-BENZOTHIAZOL-2-YL)-5-HYDROXY-3-PROPYL-1H-PYRAZOL-4-YL]ETHYLIDENE}AMINO]BENZOATE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of ETHYL 4-[(E)-{1-[1-(1,3-BENZOTHIAZOL-2-YL)-5-HYDROXY-3-PROPYL-1H-PYRAZOL-4-YL]ETHYLIDENE}AMINO]BENZOATE involves its interaction with specific molecular targets and pathways. The benzothiazole and pyrazole rings are known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,3-Benzothiazole: A simpler compound with similar structural features.

    Pyrazole derivatives: Compounds containing the pyrazole ring with various substituents.

    Ethyl benzoate: A simpler ester with similar functional groups.

Uniqueness

ETHYL 4-[(E)-{1-[1-(1,3-BENZOTHIAZOL-2-YL)-5-HYDROXY-3-PROPYL-1H-PYRAZOL-4-YL]ETHYLIDENE}AMINO]BENZOATE is unique due to its combination of benzothiazole, pyrazole, and ethyl benzoate moieties, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C24H24N4O3S

Molekulargewicht

448.5 g/mol

IUPAC-Name

ethyl 4-[1-[2-(1,3-benzothiazol-2-yl)-3-oxo-5-propyl-1H-pyrazol-4-yl]ethylideneamino]benzoate

InChI

InChI=1S/C24H24N4O3S/c1-4-8-19-21(15(3)25-17-13-11-16(12-14-17)23(30)31-5-2)22(29)28(27-19)24-26-18-9-6-7-10-20(18)32-24/h6-7,9-14,27H,4-5,8H2,1-3H3

InChI-Schlüssel

VFOXHQFFTFOJSY-UHFFFAOYSA-N

Kanonische SMILES

CCCC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)C(=NC4=CC=C(C=C4)C(=O)OCC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.